molecular formula C17H17N3O3S B4171268 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B4171268
M. Wt: 343.4 g/mol
InChI Key: PABQHBVLAKXDHA-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound. It features a benzoxazole ring and a benzothiazole ring, which confer specific properties, making it a molecule of interest in several scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Route: The compound can be synthesized via a multi-step synthetic process involving the formation of benzoxazole and benzothiazole rings followed by amide linkage.

  • Reaction Conditions: These reactions often require conditions such as high temperature, specific catalysts, and inert atmospheres to ensure the formation of the desired products.

Industrial Production Methods

  • Large-Scale Synthesis: Industrial synthesis may involve automated systems with strict control over temperature, pressure, and reagent addition rates to ensure consistency and yield. Solvent recycling and waste management systems are also typically in place to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

  • Substitution Reactions: It can participate in both nucleophilic and electrophilic substitution reactions due to the presence of heteroatoms like nitrogen and sulfur.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents might include lithium aluminium hydride and sodium borohydride.

  • Substitution: Reagents such as halides (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

  • Oxidation: Oxidation typically yields products with higher oxidation states, potentially forming ketones or carboxylic acids.

  • Reduction: Reduction may lead to alcohols or amines, depending on the initial functional groups.

  • Substitution: Substitution reactions can yield a variety of derivative compounds, with functional groups such as halides or amines replacing hydrogen atoms.

Scientific Research Applications

Chemistry

  • Catalysis: The compound can act as a ligand in catalytic reactions, aiding in the formation of complex molecules.

Biology

  • Biological Activity: Due to its unique structure, the compound may exhibit biological activity, such as antimicrobial or anti-inflammatory effects.

Medicine

  • Drug Development: Its potential biological activities make it a candidate for drug development, possibly as a lead compound for novel therapeutics.

Industry

  • Materials Science: The compound can be used in the development of new materials with specific properties, such as luminescent materials or polymer additives.

Mechanism of Action

  • Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

  • Pathways Involved: By binding to these molecular targets, it can influence cellular pathways, potentially affecting gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,3-benzoxazol-3(2H)-yl compounds

  • 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl derivatives

Comparison

  • Unique Features: The presence of both benzoxazole and benzothiazole rings in one molecule is relatively unique, contributing to distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15(19-16-18-11-5-1-4-8-14(11)24-16)9-10-20-12-6-2-3-7-13(12)23-17(20)22/h2-3,6-7H,1,4-5,8-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABQHBVLAKXDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

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